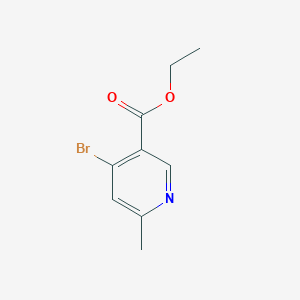
1-Butanamine, 2-methyl-N-(2-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, 2-methyl-N-(2-methylbutyl)- is an organic compound with the molecular formula C10H23N and a molecular weight of 157.2963 . It is also known by other names such as bis-(2-Methylbutyl)amine and N,N-bis(2-methylbutyl)amine . This compound is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.
Vorbereitungsmethoden
The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbutylamine with 2-methylbutanal under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Butanamine, 2-methyl-N-(2-methylbutyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, 2-methyl-N-(2-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological amines and their roles in cellular processes.
Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butanamine, 2-methyl-N-(2-methylbutyl)- can be compared with other similar compounds such as:
2-Methylbutylamine: This compound has a similar structure but lacks the additional methyl group on the butyl chain.
1-Butanamine, 2-methyl-: This compound is a simpler amine with only one methyl group attached to the butyl chain.
N,N-Dimethylbutylamine: This compound has two methyl groups attached to the nitrogen atom, making it more sterically hindered. The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- lies in its specific structure, which provides distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
27094-65-1 |
|---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
GNSBJLGFTFJIAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNCC(C)CC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)

![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)



![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)


![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
